Defensin5
Description
Contextualizing Human Defensins within Innate Immunity Research
The innate immune system represents the body's first line of defense against invading pathogens. A crucial component of this system is the production of antimicrobial peptides (AMPs), which are evolutionarily conserved molecules with broad-spectrum activity against bacteria, fungi, and some viruses. mdpi.comnovusbio.comacademie-sciences.fr Among the most important families of human AMPs are the defensins. genecards.org These are small, cationic, cysteine-rich peptides characterized by a β-sheet-rich structure stabilized by three intramolecular disulfide bonds. nih.govwikipedia.org
Human defensins are classified into two primary subfamilies, alpha (α) and beta (β), based on the specific connectivity of their six cysteine residues. nih.govyeasenbio.com The alpha-defensins are further divided into those primarily found in neutrophils (Human Neutrophil Peptides 1-4, or HNP1-4) and those expressed by Paneth cells in the crypts of the small intestine, namely Human Defensin (B1577277) 5 (HD5) and Human Defensin 6 (HD6). nih.govnih.gov Defensins are not only abundant in neutrophils but are also found in the epithelia of mucosal surfaces, including the intestine, respiratory tract, and urinary tract. genecards.orgnih.gov
The primary function of defensins is to contribute to host defense by directly killing microbes, often by permeabilizing their plasma membranes. novusbio.comacademie-sciences.fr However, research has revealed that their roles extend beyond direct antimicrobial action. They are involved in a variety of biological processes, including immunomodulation, acting as chemoattractants for immune cells like T cells and dendritic cells, and neutralizing bacterial toxins. nih.govwikipedia.orgasm.orgfrontiersin.org This multifaceted functionality underscores their integral role in both maintaining homeostasis and orchestrating the early immune response to infection. mdpi.comwikipedia.org
Significance of Defensin 5 as a Model Host Defense Peptide
Human alpha-defensin 5 (HD5), also known as DEFA5, stands out as a subject of significant scientific interest and serves as a key model for studying host defense peptides. wikipedia.orgasm.org Encoded by the DEFA5 gene on chromosome 8, it is the major antimicrobial peptide produced by the Paneth cells of the ileum, where it is stored in secretory granules as an inactive propeptide before being activated by trypsin in the intestinal lumen. genecards.orgwikipedia.orgkarger.com
HD5's importance as a research model stems from several key attributes:
Potent and Broad-Spectrum Activity: HD5 exhibits potent bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown it is more effective against Gram-positive species like Staphylococcus aureus and Enterococcus faecium compared to Gram-negative ones like Escherichia coli. nih.govnih.gov Its disulfide bond structure is crucial for its potent activity against S. aureus. nih.govacs.org
Role in Microbiota Homeostasis: As a primary antimicrobial agent in the small intestine, HD5 plays a critical role in shaping the composition of the gut microbiota. wikipedia.org It selectively targets pathogenic bacteria while preserving commensal organisms, thereby helping to maintain a healthy intestinal environment. wikipedia.org
Complex Mechanism of Action: While initially thought to act solely by disrupting bacterial membranes, the mechanism of HD5 is more complex. frontiersin.orgplos.org Research indicates it can translocate across the membrane and interfere with intracellular processes. frontiersin.orgpnas.org Molecular dynamics simulations have been used to investigate its interaction with the bacterial lipopolysaccharide (LPS) layer, revealing that arginine residues are key for binding and penetration. nih.govplos.orgnih.gov
Immunomodulatory and Other Functions: Beyond its direct antimicrobial effects, HD5 has immunomodulatory functions. It can induce the secretion of chemokines like Interleukin-8 (IL-8) from intestinal epithelial cells, potentially regulating the inflammatory response in the gut. nih.gov Furthermore, HD5 can neutralize potent bacterial toxins, such as those from Clostridioides difficile (TcdA, TcdB, and CDT). wikipedia.orgfrontiersin.org
Paradoxical Roles in Infection: Intriguingly, some research has shown that HD5 can be exploited by certain pathogens. For instance, it has been found to promote the infection of macrophages by Shigella and may enhance HIV-1 infectivity. nih.govasm.orgspringernature.com This dual role makes HD5 a fascinating subject for understanding the complex interplay between host defense mechanisms and pathogen evasion strategies.
These diverse and complex functions make HD5 an invaluable model peptide for research into innate immunity, host-pathogen interactions, and the development of new therapeutic agents inspired by natural host defense mechanisms. frontiersin.orgpnas.org
Data Tables
Table 1: Key Characteristics of Human Defensin 5 (HD5)
| Characteristic | Description | Source(s) |
| Protein Name | Human alpha-defensin 5 (HD5), Defensin, alpha 5 (DEFA5) | wikipedia.org |
| Gene | DEFA5 | genecards.orgwikipedia.org |
| Chromosome Location | Chromosome 8 (8p23.1) | genecards.orgwikipedia.org |
| Primary Source | Paneth cells of the ileum | nih.govwikipedia.orgnih.gov |
| Structure | Small (3-5 kDa), cationic peptide with a β-sheet-rich structure stabilized by three intramolecular disulfide bonds. | nih.govnih.gov |
| Activation | Secreted as an inactive propeptide (proHD5) and activated by trypsin in the intestinal lumen. | genecards.orgkarger.com |
Table 2: Summary of Selected Research Findings on HD5 Function
| Research Area | Key Finding | Source(s) |
| Antimicrobial Activity | Potent activity against various Gram-positive (S. aureus, E. faecium) and Gram-negative (E. coli) bacteria. | nih.govnih.gov |
| Mechanism of Action | Disrupts bacterial membranes via pore formation and can translocate into the cytoplasm. Arginine residues are critical for function. | nih.govplos.orgnih.gov |
| Immunomodulation | Induces secretion of the chemokine IL-8 in intestinal epithelial cells. | nih.gov |
| Toxin Neutralization | Inhibits and neutralizes toxins from Clostridioides difficile (TcdA, TcdB, CDT). | wikipedia.orgfrontiersin.org |
| Host-Pathogen Interaction | Paradoxically promotes the phagocytosis of Shigella by macrophages. | nih.govasm.org |
| Microbiota Regulation | Plays a key role in shaping the bacterial community composition of the small intestine. | wikipedia.orgfrontiersin.org |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LRDLKCFCRRKSCNWGEGIMGICKKRYGSPILCCR |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Defensin5
Primary Sequence and Cysteine Connectivity Research
Human Defensin (B1577277) 5 is a 32-residue peptide. nih.govvirginia.edu It is synthesized as a propeptide and proteolytically cleaved to its mature, active form. nih.govuniprot.org The mature HD5 contains six cysteine residues at specific positions within its primary sequence. nih.govmit.edu These cysteine residues are critical for forming the disulfide bonds that define the peptide's tertiary structure. nih.govwikipedia.org The precise arrangement of these cysteines and their connectivity are characteristic of the alpha-defensin family. nih.govpnas.orgresearchgate.net
Disulfide Bond Framework and Conformational Stability Investigations
The structural integrity of HD5 is maintained by three intramolecular disulfide bonds. nih.govwikipedia.orgnih.gov In the oxidized form (HD5ox), these bonds exhibit a specific connectivity pattern: Cys3—Cys31, Cys5—Cys20, and Cys10—Cys30. nih.govmit.edupeptide.co.jpresearchgate.net This disulfide framework stabilizes the peptide's triple-stranded β-sheet secondary structure. nih.govnih.govresearchgate.net Investigations into the conformational stability of HD5 have shown that these disulfide bonds are crucial for maintaining the peptide's folded structure. nih.govmit.eduresearchgate.net Studies using techniques like ion mobility coupled to mass spectrometry have tracked the structural changes upon disulfide bond reduction, revealing a stepwise unfolding process. nih.gov The dominant pathway of reductive unfolding involves the initial reduction of the Cys5—Cys20 bond, followed by Cys10—Cys30 and then Cys3—Cys31. nih.gov
Oligomerization States and Their Functional Implications (Dimer, Tetramer)
HD5 has been observed to exist in different oligomerization states, including dimers and tetramers, depending on environmental conditions such as pH. mit.edunih.gov In the solid state, structural studies reveal that HD5 dimerizes. nih.gov The dimerization is stabilized by interactions between residues from each monomer, including hydrogen bonds and interactions between N-terminal residues. nih.gov A critical residue for dimer formation has been identified as Glu-21, located near the C-terminus, and its substitution can lead to a loss of quaternary structure. virginia.edu
Solution studies using techniques like analytical ultracentrifugation and NMR have provided insights into HD5's oligomerization in solution. mit.edu At pH 4.0, HD5ox has been shown to be dimeric. mit.edu However, at neutral pH (pH 7.0) and concentrations ≥ 30 μM, HD5ox primarily exists as a tetramer. mit.edu The oligomerization state of HD5 is pH-dependent, with a dimeric form observed at pH 2.0 and a tetrameric form at pH 7.0. mit.edu Interestingly, millimolar concentrations of salts like NaCl, CaCl₂, and MgCl₂ have a negligible effect on the sedimentation coefficients of HD5ox at neutral pH. mit.edu
Beyond non-covalent oligomerization, a disulfide-locked covalent dimer (HD5-CD) has also been discovered. acs.org This dimer forms through intermolecular disulfide exchange between the Cys5—Cys20 bonds of two HD5 monomers and exhibits increased protease resistance and enhanced antimicrobial activity against certain bacteria. acs.org
Structure-Function Relationship Studies: Key Residues and Active Regions
Structure-activity relationship studies have provided significant insights into the structural determinants required for HD5's antibacterial action. nih.gov The compact, folded structure provided by the disulfide bonds orients positively charged residues on one face of the peptide and hydrophobic residues on the opposite face, rendering HD5 amphipathic. acs.org
Impact of Disulfide Bond Integrity
The integrity of the disulfide bonds is essential for the full activity of HD5, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govacs.org Deletion of any single native disulfide bond can attenuate HD5's activity against S. aureus. nih.govacs.org This indicates that the native disulfide array is a requirement for its activity against this type of bacteria. nih.govacs.org While the disulfide bonds are crucial for stabilizing the peptide fold and providing protease resistance, their role in antibacterial activity can vary depending on the bacterial species. nih.govasm.org For instance, the wild-type disulfide array is essential for low-micromolar activity against S. aureus, but most HD5 mutant peptides with deleted disulfide bonds still show low-micromolar activity against Gram-negative E. coli. nih.gov This suggests different mechanisms of action for HD5 against Gram-negative and Gram-positive bacteria. nih.gov
Biosynthesis, Processing, and Regulation of Defensin5 Expression
Paneth Cell Secretion and Intestinal Lumen Dynamics
Human alpha-defensin 5 (HD5) is predominantly expressed in Paneth cells, which are specialized secretory epithelial cells located at the base of the crypts of Lieberkühn in the small intestine. researchgate.netfrontiersin.orgnih.govnih.gov HD5 is stored in dense core secretory granules within these cells as an unprocessed precursor, known as proHD5. researchgate.netnih.govnih.gov Upon appropriate stimulation, such as by bacterial antigens or cholinergic signals, Paneth cells release these granules into the lumen of the intestinal crypts. nih.gov The concentration of HD5 in the ileum can range from approximately 90 to 450 µg per cm² of mucosal surface area, suggesting that microbicidal concentrations can be achieved in the intestinal lumen. researchgate.netnih.govnih.gov This secretion into the intestinal lumen is critical for HD5's function in shaping the composition of the small intestinal microbiome and providing innate immunity against enteric pathogens. nih.govfrontiersin.org
Propeptide Processing and Maturation Mechanisms
Defensin (B1577277) 5 is synthesized as a prepropeptide, which includes a signal peptide, an anionic prosegment, and the mature peptide sequence. plos.orgnih.govoup.com The propeptide form (proHD5) is stored in Paneth cell secretory granules. researchgate.netnih.govnih.gov Unlike some other defensins, the processing of human HD5 from its propeptide form occurs extracellularly, primarily in the intestinal lumen. plos.orgoup.com Paneth cell trypsin is identified as the key processing enzyme for human defensin-5. researchgate.netnih.govplos.orgoup.com Trypsin cleaves the proHD5 peptide at specific sites (Arg55-Ala56 and Arg62-Thr63) to generate the mature, active forms of HD5, namely HD5(56-94) and HD5(63-94). researchgate.netnih.gov The HD5(63-94) form is the most abundant processed form found in the intestinal lumen. uniprot.org While unprocessed proHD5 does possess some antimicrobial activity, its potency is enhanced significantly after proteolytic processing. uniprot.orggenecards.org The anionic prosegment is thought to play a role in maintaining the propeptide in an inactive state and may be important for correct subcellular trafficking and sorting. plos.orgnih.gov
Genetic Loci and Transcriptional Regulation Studies
The gene encoding human Defensin 5, DEFA5, is located on chromosome 8, clustered with several other alpha-defensin genes. genecards.orgwikipedia.orgnih.gov The transcriptional regulation of DEFA5 expression is a complex process influenced by various factors, including microbial stimuli and signaling pathways.
Influence of Gut Microbial Metabolites
Studies have demonstrated that gut microbial metabolites can regulate alpha-defensin 5 gene expression. tandfonline.comnih.govoup.comtandfonline.com For instance, lactate, a bacterial metabolite, has been shown to significantly suppress alpha-defensin 5 gene transcription. tandfonline.comoup.comtandfonline.com Conversely, cecal content may contain unidentified factors that can enhance DEFA5 expression. tandfonline.comnih.govoup.comtandfonline.com This highlights a novel function for gut microbial metabolites in controlling the expression of antimicrobial peptides in the intestine. tandfonline.comnih.govoup.comtandfonline.com
Involvement of Toll-Like Receptor (TLR)-Mediated Signaling Pathways
Toll-Like Receptor (TLR) signaling plays a significant role in the induction of alpha-defensin 5 gene expression, particularly in small intestinal epithelial cells (S-IECs). tandfonline.comoup.comtandfonline.com The upregulation of DEFA5 in response to microbial stimuli is, at least in part, dependent on TLR-MyD88 signaling. tandfonline.comoup.comtandfonline.com This indicates that the host directly senses bacterial components via TLRs, leading to the activation of downstream signaling cascades that promote DEFA5 transcription. tandfonline.comtandfonline.com
Regulation by Other Signaling Pathways (e.g., MyD88, Wnt, STAT3, STAT5, p38 MAPK, NF-κB, IL-17 signaling)
Beyond TLR-MyD88 signaling, the expression of Defensin 5 is influenced by a variety of other signaling pathways. While MyD88-dependent signaling is crucial for upregulation in the small intestine, DEFA5 expression can also be regulated in a MyD88-independent manner, potentially by gut microbiota metabolites, particularly in large intestinal epithelial cells (L-IECs). tandfonline.comoup.comtandfonline.com
The Wnt signaling pathway is also implicated in regulating antimicrobial protein expression in Paneth cells. researchgate.net Reduced Wnt pathway activity, specifically defects in transcription factor 4 (TCF-4) expression, can lead to deficiencies in Paneth cell defensins. researchgate.net Activation of the Wnt pathway appears to be involved in the production of various defensins. researchgate.net
STAT3 and STAT5 signaling pathways have been shown to be involved in the regulation of DEFA5 expression. nih.govresearchgate.net Inhibition of both STAT3 and STAT5 resulted in a loss of peptide-induced gene expression of DEFA5 in vitro. nih.gov
The p38 MAPK pathway also contributes to DEFA5 regulation. nih.govnih.gov Inhibition of p38 MAPK consistently revealed that peptide-mediated induction of DEFA5 gene expression was absent. nih.gov
The NF-κB pathway is a key regulator of inflammatory and immune responses and is involved in the expression of various antimicrobial peptides, including defensins. mdpi.comfrontiersin.org TLR signaling, often linked to MyD88, can activate NF-κB, thereby influencing defensin expression. mdpi.compnas.org
While IL-17 signaling is known to regulate the expression of various genes involved in inflammation and immunity, including other antimicrobial peptides, its direct and specific role in regulating DEFA5 expression requires further detailed investigation based on the provided context. nih.govfrontiersin.org
Tissue-Specific Expression Patterns (e.g., Intestinal, Urogenital, Respiratory Mucosae)
Defensin 5 exhibits a distinct tissue-specific expression pattern, being primarily found at mucosal surfaces involved in host defense. It is highly expressed in the secretory granules of Paneth cells in the ileum of the small intestine, where it is the most abundant antimicrobial peptide. researchgate.netfrontiersin.orguniprot.orggenecards.orgwikipedia.orgnih.govasm.orgoup.comasm.org
Beyond the intestine, HD5 is also expressed in epithelial cells of the urogenital tract, including the urothelium of the lower urinary tract (bladder and ureter) and in the collecting tubules of the kidney. uniprot.orggenecards.orgoup.comnih.gov Expression in the kidney increases with pyelonephritis, and HD5 becomes detectable in the urine during E. coli urinary tract infections. uniprot.orgnih.gov In the female genital tract, HD5 is expressed in stratified squamous epithelial cells of the vagina, ectocervix, endocervix, endometrium, and fallopian tube, with endometrial expression correlating with stages of the menstrual cycle. uniprot.orgoup.com Expression is upregulated in fallopian tubes upon infection. uniprot.org
Defensins are also found in the epithelia of the respiratory tract, although the specific expression levels and roles of HD5 in this tissue, compared to other defensins, would require more focused data. genecards.orgoup.commdpi.com However, the general family of defensins is present in respiratory mucosae as part of the innate immune defense. genecards.orgoup.commdpi.com
Mechanisms of Action: Molecular and Cellular Interactions
Interactions with Microbial Components
HD5 interacts with various components of microbes, leading to their inactivation or neutralization. These interactions are crucial for its broad-spectrum antimicrobial activity. mit.edu
Bacterial Membrane Interaction and Destabilization Mechanisms
A significant mechanism by which HD5 exerts its antibacterial effect is through interaction with and destabilization of the bacterial cell membrane. acs.orgoup.com This interaction is often the initial step in the killing process. plos.org
Pore Formation Models (e.g., Toroidal Pore Mechanism)
HD5 is understood to disrupt bacterial membranes by inducing pore formation. nih.gov While the precise molecular details are still being elucidated, studies suggest that HD5 may employ the toroidal pore formation mechanism to disrupt the integrity of the lipopolysaccharide (LPS) membrane in Gram-negative bacteria. nih.govresearchgate.net In the toroidal pore model, peptides insert perpendicularly into the lipid bilayer, inducing a local curvature where the pore is formed by both peptides and the phospholipid head groups. mdpi.compnas.org A dimeric form of HD5 has been shown to be sufficient to create a water-filled channel in the membrane, although higher-order oligomerization may be required for complete membrane lysis. nih.gov
Electrostatic Interactions with Lipopolysaccharide (LPS) and Membrane Lipids
Electrostatic interactions play a major role in the initial adhesion of HD5 to the bacterial cell membrane. nih.gov HD5, being a cationic peptide, is strongly attracted to the negatively charged surface of bacterial membranes, particularly the lipopolysaccharide (LPS) layer in Gram-negative bacteria and potentially lipoteichoic acid in Gram-positive bacteria. nih.govacs.orgmdpi.com Strong interactions between the arginine residues in HD5 and the charged head groups of LPS facilitate the adhesion of HD5 to the membrane. nih.govresearchgate.net This interaction with LPS is crucial for overcoming the outer membrane barrier in Gram-negative bacteria. nih.gov HD5 can also interact with and draw the polar head groups of lipid A, a constituent of LPS, into the membrane core, leading to alterations in membrane thickness and initiating water leakage. nih.gov
Impact on Bacterial Cytoplasmic Processes
Beyond membrane disruption, HD5 can penetrate into the bacterial cytoplasm. nih.govmit.edu Once inside the cytoplasm, HD5 may interact with cellular targets and interfere with essential bacterial processes, such as cell division. mit.edu Some studies suggest that HD5 might localize near cell poles and cell division sites in Gram-negative bacteria after entering the cytoplasm. mit.edu While membrane permeabilization is a prominent mechanism, research also indicates that the ability of HD5 to strongly bind DNA could be a basis for its mechanism of action, potentially inhibiting vital cytoplasmic functions. plos.orgmdpi.com
Toxin Neutralization Mechanisms (e.g., Clostridioides difficile Toxins)
In addition to its direct antimicrobial activity, HD5 has demonstrated the ability to neutralize bacterial protein toxins. wikipedia.orguni-ulm.de Notably, HD5 efficiently neutralizes toxins produced by Clostridioides difficile (C. difficile), including TcdA, TcdB, and CDT. nih.govnih.gov The mechanism of inhibition varies depending on the specific toxin. For TcdA, neutralization is likely based on the formation of inactive toxin-defensin aggregates. nih.govnih.gov For the binary toxin CDT, HD5 appears to influence the binding and transport components and can impair the pore formation by the CDTb component. uni-ulm.denih.govnih.govresearchgate.net This neutralization effect has been demonstrated by analyzing toxin-induced changes in cell morphology, intracellular substrate modification, and a decrease in transepithelial electrical resistance in cell-based assays. nih.gov
Viral Envelope and Receptor Interaction Mechanisms (e.g., HIV-1 gp120, CD4, ACE2)
HD5 also exhibits antiviral activities, particularly against enveloped viruses like HIV-1. mit.eduresearchgate.net HD5 can inhibit HIV-1 infection by interfering with the interaction between the viral envelope glycoprotein (B1211001) gp120 and its primary cellular receptor, CD4. researchgate.netsemanticscholar.orgnih.gov Similar to human neutrophil defensins (HNPs), HD5 can block HIV-1 entry into target cells by competitively binding to the CD4 receptor, thereby preventing HIV-CD4 binding. researchgate.netsemanticscholar.orgresearchgate.net Studies indicate that HD5 binds to a region on gp120 that overlaps with the CD4- and coreceptor-binding sites. researchgate.netnih.gov At higher concentrations, HD5 has also been observed to downmodulate the expression of the CXCR4 coreceptor, but not CCR5. researchgate.netsemanticscholar.orgnih.gov Furthermore, HD5 has been found to bind to ACE2, a host cell receptor utilized by SARS-CoV-2 for entry. frontiersin.org HD5 binds to several sites on ACE2 that are critical for the interaction with the SARS-CoV-2 spike protein receptor-binding domain (S-RBD), suggesting a potential role in protecting intestinal cells from SARS-CoV-2 infection by blocking viral entry. frontiersin.org
Modulation of Bacterial Cell Wall Synthesis Pathways
While the primary antimicrobial mechanism of many defensins, including alpha-defensins, has traditionally been associated with the disruption of bacterial membranes, evidence suggests that modulation of bacterial cell wall synthesis pathways is also a significant mechanism nih.govresearchgate.net. Defensins can interfere with the synthesis of essential cell wall components or their precursors wikipedia.org. Studies on various defensins and antimicrobial peptides have indicated that they can act as metabolic inhibitors by targeting non-membrane components, such as Lipid II, a crucial precursor for bacterial cell wall biosynthesis uniprot.orgbiorxiv.org. Inhibition of pathways responsible for the synthesis of peptidoglycan and teichoic acids, key structural elements of the cell wall in Gram-positive bacteria, has been observed with certain defensins. Although research into the direct impact of HD5 specifically on bacterial cell wall synthesis pathways is ongoing, the broader understanding of defensin (B1577277) mechanisms supports its potential involvement in this process nih.gov.
Host Cell Immunomodulatory Mechanisms
Defensin 5 significantly influences both innate and adaptive immunity through diverse immunomodulatory effects nih.gov. These effects involve direct interactions with immune cells and the modulation of chemokine and cytokine networks and inflammatory signaling pathways.
HD5 engages with a variety of immune cells, including macrophages, T cells, and dendritic cells, thereby influencing their function and recruitment nih.gov. HD5 has been shown to promote the phagocytosis of bacteria, such as Shigella, by macrophages nih.gov. It can also induce the migration of macrophages and mast cells. Alpha-defensins, including HD5, demonstrate chemoattractant properties for naive T cells and immature dendritic cells. Furthermore, HD5 can activate monocyte-derived dendritic cells, leading to enhanced production of proinflammatory cytokines and increased surface expression of CD91. Research also indicates that HD5 can induce apoptosis in CD4+ T cells.
Below is a table summarizing the observed interactions of HD5 with various immune cells:
| Immune Cell Type | Observed Interaction/Effect |
| Macrophages | Promotes phagocytosis of bacteria (e.g., Shigella) nih.gov; Induces migration; Activated by defensins to enhance phagocytic activity. |
| T Cells | Chemoattracts naive T cells; Can induce apoptosis in CD4+ T cells. |
| Dendritic Cells | Chemoattracts immature dendritic cells; Activates monocyte-derived dendritic cells. |
| Mast Cells | Induces migration. |
| Monocytes | Interacts with nih.gov; Human alpha-defensins increase expression of TNF-α and IL-1 in monocytes. |
Defensins are known to stimulate the secretion of chemokines and can act as chemokines themselves, contributing to enhanced chemotactic activity and the recruitment of leukocytes to sites of infection or inflammation. Human alpha-defensins, including HD5, have been demonstrated to increase the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) in human monocytes. HD5 is specifically implicated in the up-regulation of genes involved in inflammation and cell survival, such as Interleukin-8 (IL-8), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ), in epithelial cells through an NF-κB-dependent pathway. Studies using colonic cells have shown that HD5 can activate the release of cytokines including Interleukin-4 (IL-4), Interleukin-6 (IL-6), IL-8, and TNF-α. It is important to note that while some studies highlight the pro-inflammatory inductive capacity of HD5, other contexts or different defensins may exhibit anti-inflammatory effects or suppress cytokine release.
The following table summarizes the chemokines and cytokines whose induction is linked to HD5:
| Chemokine/Cytokine | Effect of HD5 | Relevant Cell Type(s) |
| IL-8 | Up-regulation of gene expression; Activation of release. | Epithelial cells; Colonic cells. |
| TNF-α | Increased expression; Activation of release. | Human monocytes; Colonic cells. |
| IL-1 | Increased expression (general alpha-defensins). | Human monocytes. |
| IL-4 | Activation of release. | Colonic cells. |
| IL-6 | Activation of release. | Colonic cells. |
| IL-2 | Up-regulation of gene expression. | Epithelial cells. |
| IFN-γ | Up-regulation of gene expression; Stimulation of secretion (general alpha-defensins). | Epithelial cells; Macrophages. |
Defensins actively modulate inflammatory responses and influence various immune signaling pathways. Enteric defensins, including HD5, are critical for enhancing both innate and adaptive immunity. Their immunomodulatory effects can involve interaction with receptors such as Toll-like Receptors (TLRs), transmitting signals via pathways like the Mitogen-Activated Protein (MAP) kinase pathway, which can lead to the transcription of immune response genes and the initiation of inflammation. Studies have shown that HD5 can activate the Toll signaling pathway, contributing to host defense. Host defense peptides, including defensins, can also influence signaling pathways through intracellular interactions with molecules like p62 and GAPDH, targeting protein kinases. The appropriate regulation of HD5 expression is important for maintaining intestinal homeostasis, and its dysregulation has been associated with inflammatory conditions such as inflammatory bowel disease.
Biological Roles and Functional Implications in Host Physiology
Contribution to Innate Host Defense and Barrier Function
HD5 is a critical component of the innate immune system, acting as a natural antibiotic at mucosal surfaces, particularly in the small intestine. uni-hohenheim.deresearchgate.netoup.com Paneth cells, located at the base of intestinal crypts, are the primary source of HD5, secreting it into the lumen where it contributes to a hostile environment for invading microbes. pnas.orgnih.gov This contributes to the maintenance of the intestinal barrier function, preventing the translocation of bacteria and other potential pathogens into underlying tissues. uni-hohenheim.deresearchgate.netmdpi.comfrontiersin.org Studies have shown that HD5 can bind to the cell membrane of intestinal epithelial cells, inducing the secretion of chemokines like IL-8, which further contributes to the inflammatory response and host defense. nih.govuniprot.org The expression of defensin (B1577277) genes, including DEFA5, can be influenced by factors such as diet and gut microbiota, highlighting the intricate interplay between host, microbes, and environment in maintaining barrier integrity. tandfonline.comuni-hohenheim.demdpi.comresearchgate.net
Role in Gut Microbiome Homeostasis and Compositional Modulation
Defensin 5 plays a crucial role in shaping the composition and maintaining the homeostasis of the gut microbiome. tandfonline.compnas.orgmdpi.comresearchgate.net By exhibiting broad-spectrum antimicrobial activity, HD5 can selectively inhibit the growth of certain bacteria, influencing the balance of microbial populations in the intestine. tandfonline.compnas.orgmdpi.com Studies in transgenic mice expressing human HD5 have shown alterations in luminal bacterial composition, including changes in the ratios of dominant phyla like Firmicutes and Bacteroidetes. tandfonline.commdpi.comnih.gov Conversely, studies in mice deficient in functional alpha-defensins have also indicated the importance of these peptides in modulating the gut microbial community. researchgate.netnih.gov While diet is a major factor influencing the microbiome, intestinal defensins like HD5 are considered key host effectors that fine-tune the gut microbial community. researchgate.netnih.gov Changes in HD5 levels have been associated with dysbiosis in conditions like obesity and metabolic dysfunction-associated steatotic liver disease (MASLD). mdpi.comnih.gov
Involvement in Pathogen-Host Interactions and Infection Outcomes
HD5 is directly involved in interactions with various pathogens, influencing the outcome of infections through its antimicrobial activities and potential immunomodulatory effects. frontiersin.orgresearchgate.net
Defensin 5 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. uniprot.orgasm.orgresearchgate.netresearchgate.nettandfonline.comnih.gov Its mechanism of action often involves binding to negatively charged bacterial membranes, leading to membrane permeabilization and subsequent cell death. uniprot.orgasm.orgtandfonline.comnih.gov The activity of HD5 can be influenced by factors such as salt concentration, which can inhibit its electrostatic interaction with bacterial membranes. asm.org Research has explored the structure-activity relationship of HD5, demonstrating that the native disulfide array is crucial for its activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov While generally protective, some studies suggest that in certain contexts, HD5 might be exploited by pathogens like Shigella to promote infection of macrophages by enhancing bacterial adhesion and phagocytosis. researchgate.netnih.gov
Here is a table summarizing some reported antibacterial activities of HD5:
| Bacterial Species | Gram Stain | Reported Activity | Reference |
| Escherichia coli | Negative | Microbicidal | uniprot.orgasm.orgtandfonline.com |
| Listeria monocytogenes | Positive | Microbicidal | uniprot.orgasm.org |
| Salmonella typhimurium | Negative | Microbicidal | uniprot.orgasm.orgnih.gov |
| Staphylococcus aureus | Positive | Microbicidal | uniprot.orgasm.orgtandfonline.comnih.gov |
| Enterobacter aerogenes | Negative | Antimicrobial | uniprot.org |
| Bacillus cereus | Positive | Antimicrobial | uniprot.org |
| Enterococcus faecium | Positive | Antimicrobial | uniprot.org |
| Pseudomonas aeruginosa | Negative | Antimicrobial | uniprot.org |
Defensin 5 has demonstrated antiviral activity against a range of enveloped and non-enveloped viruses, including HIV-1 and SARS-CoV-2. frontiersin.orgresearchgate.netoup.comresearchgate.netnih.govfrontierspartnerships.orgmedrxiv.org For SARS-CoV-2, HD5 has been shown to inhibit viral entry by binding to the angiotensin-converting enzyme 2 (ACE2) receptor, which is used by the virus to enter host cells. frontierspartnerships.orgmedrxiv.org This "cloaking" effect on ACE2 can reduce viral invasion. medrxiv.org Studies indicate that the antiviral effect of HD5 is dependent on its structure, with linear, unstructured forms losing their activity. researchgate.netnih.gov While HD5 generally exhibits inhibitory effects, some evidence suggests that in certain scenarios, HD5 might potentially enhance the infectivity of some viruses, such as HIV and certain adenoviruses, highlighting the complex nature of defensin-virus interactions. researchgate.netresearchgate.netnih.govplos.org The mechanism of antiviral action can vary depending on the virus, including blocking viral adhesion, inhibiting fusion, or interfering with intracellular trafficking and uncoating. frontiersin.orgplos.org
HD5 also possesses antifungal activity against various fungi, including Candida albicans. frontiersin.orgresearchgate.netasm.orgfrontiersin.orgbachem.com Similar to its antibacterial mechanisms, defensins can interact with fungal cell membranes, leading to permeabilization and growth inhibition. frontiersin.orgfrontiersin.org While the specific mechanisms of HD5 against fungi are an area of ongoing research, studies on other defensins suggest interactions with fungal-specific membrane components like glycosphingolipids can be crucial for antifungal potency. frontiersin.orgpnas.org
Research indicates that human alpha-defensin 5 exhibits antiparasitic activity against certain protozoan parasites, including Plasmodium yoelii and Toxoplasma gondii. frontiersin.orgmdpi.comdntb.gov.uamdpi.comnih.gov Studies have shown that HD5 can significantly reduce the viability of Toxoplasma gondii tachyzoites and decrease cellular infection in vitro, potentially through inducing parasite aggregation and membrane pore formation. frontiersin.orgnih.gov Against Plasmodium yoelii, HD5 has been shown to inhibit parasite development in mosquitoes (Anopheles stephensi) by promoting the mosquito's innate immune response, specifically by activating the Toll signaling pathway. mdpi.com
Here is a table summarizing some reported antiparasitic activities of HD5:
Dual-Edged Sword Hypothesis: Pathogen Promotion Mechanisms (e.g., Shigella infection enhancement)
The "dual-edged sword" hypothesis highlights that while defensins generally serve a protective antimicrobial role, they can, in certain contexts, be exploited by pathogens to facilitate infection frontiersin.org. Human enteric alpha-defensin 5 (HD5) exemplifies this, particularly in the context of Shigella infection nih.govescholarship.orgspringernature.com.
Shigella, a bacterium responsible for bacillary dysentery, is known for its ability to invade the intestinal epithelium nih.govescholarship.org. Studies have shown that HD5 can paradoxically promote Shigella infection by enhancing bacterial adhesion to and invasion of mucosal tissues nih.govescholarship.orgspringernature.com. This effect is structure-dependent nih.gov. Shigella, which typically lacks a highly efficient host-adhesion mechanism, appears to target HD5 to augment its ability to colonize the intestinal epithelium through interactions with multiple bacterial membrane proteins nih.govescholarship.org.
Research indicates that HD5 can induce abundant filopodial extensions in epithelial cells springernature.comnih.gov. Shigella is then able to exploit these structures to enhance bacterial adhesion and invasion springernature.comnih.gov. This process has been linked to the interaction of HD5 with the purinergic receptor P2Y11 on human colonic epithelial cells, triggering a Gs-cAMP-PKA signaling pathway that leads to the formation of these filopodia-like extensions springernature.comnih.gov. This mechanism reveals how Shigella can subvert the host's innate defense, turning HD5 into a factor that contributes to its infectivity and host selectivity escholarship.org. This phenomenon has been observed in vitro using human colorectal tissues and in animal models, where HD5 exacerbated infectivity and Shigella-induced pathology nih.govescholarship.org.
This dual nature is not unique to Shigella; other pathogens like HIV-1 and certain human adenovirus serotypes have also been reported to have their infectivity enhanced by HD5 and HD6 in vitro frontiersin.orgescholarship.orgnih.gov.
Potential Roles in Non-Infectious Biological Processes (e.g., Inflammatory Bowel Disease (IBD) pathogenesis, Anti-cancer research mechanisms)
Beyond its direct interactions with pathogens, DEFA5 is implicated in the pathogenesis of non-infectious conditions, notably Inflammatory Bowel Disease (IBD) and certain cancers abcam.comhilarispublisher.comnih.govscirp.org.
Inflammatory Bowel Disease (IBD) Pathogenesis:
Dysregulation of defensins, including DEFA5, is thought to contribute to the inappropriate immune response and chronic mucosal inflammation characteristic of IBD hilarispublisher.comscirp.org. In the small intestine, DEFA5 is secreted by Paneth cells and is involved in maintaining the balance between commensal microbes and the intestinal mucosa hilarispublisher.com. Changes in intestinal bacterial flora, which play a role in IBD pathogenesis, can be influenced by this balance hilarispublisher.com.
Aberrant expression of DEFA5 in colonic IBD, particularly Crohn's colitis (CC), has been observed and may underlie distinct pathogenetic mechanisms compared to Ulcerative colitis (UC) nih.govplos.org. High levels of DEFA5 in CC colectomy samples may arise from ectopic ileal metaplasia Paneth cell-like cells plos.org. Single nucleotide polymorphisms (SNPs) within the 3' untranslated region of DEFA5 have been linked to increased susceptibility to IBD, suggesting a potential role for microRNA regulation in DEFA5 expression and IBD pathogenesis hilarispublisher.comhilarispublisher.com. Studies have shown that microRNAs such as miR-124 and miR-924 can negatively regulate DEFA5 mRNA and protein expression, further implicating miRNAs in intestinal innate immune regulation and IBD pathogenesis hilarispublisher.comhilarispublisher.com.
While decreased expression or attenuated function of defensins can lead to increased frequency and severity of intestinal infections, which can contribute to IBD, the role of altered defensin expression in IBD pathogenesis is still being investigated to determine if it is a primary event or a consequence of the disease process scirp.org.
Data regarding the regulation of DEFA5 expression by microRNAs in Caco-2 cells is summarized in the table below:
| microRNA | Effect on DEFA5 mRNA Expression | Effect on DEFA5 Protein Expression |
| miR-124 | Decreased | Decreased |
| miR-924 | Decreased | Decreased |
Anti-cancer Research Mechanisms:
The role of DEFA5 in cancer is complex and appears to vary depending on the cancer type researchgate.netmdpi.com. While defensins have traditionally been seen as antimicrobial agents, their roles in modulating the tumor microenvironment and directly affecting cancer cells are increasingly recognized mdpi.com.
In gastric cancer, DEFA5 has been shown to act as a potential tumor suppressor researchgate.netnih.gov. Studies indicate that DEFA5 expression is significantly reduced in gastric cancer cells nih.gov. Overexpression of DEFA5 has been found to inhibit gastric cancer cell proliferation and tumor growth both in vitro and in vivo researchgate.netnih.gov. Mechanistically, DEFA5 can induce cell cycle arrest by binding to BMI1, which reduces BMI1's binding to the CDKN2a locus researchgate.netnih.gov. This leads to the upregulation of the cyclin-dependent kinase inhibitors p16 and p19, consequently increasing the number of cells in the G1 phase and inhibiting tumor growth researchgate.netnih.gov.
The dual nature of defensins, acting as both tumor-proliferative and -suppressive agents depending on the context, highlights their intricate involvement in antitumor immunity frontiersin.org.
Advanced Research Methodologies and Experimental Approaches
Site-Directed Mutagenesis and Peptide Engineering Techniques
Site-directed mutagenesis is a powerful tool used to investigate the structure-activity relationships of Defensin5 by pinpointing the importance of specific amino acid residues for its function. Studies using this technique have identified several arginine residues and tyrosine 27 (Y27) as important for HD5 antibacterial activity. nih.govresearchgate.net Mutagenesis studies have also addressed the contribution of the disulfide array in HD5. nih.gov A modified Quick-Change site-directed mutagenesis protocol has been employed to generate HD5 mutants where native disulfide bonds are systematically deleted by mutating pairs of cysteine residues to serine or alanine. nih.gov This involves PCR amplification using specific primers, digestion of the template plasmid, and transformation into competent E. coli cells. nih.gov Removal of a single native disulfide linkage has been shown to influence oxidative folding, regioisomerization, antibacterial activity, Gram-negative bacterial membrane permeabilization, and proteolytic stability. nih.gov While many HD5 mutant peptides show low-micromolar activity against Gram-negative E. coli, the wild-type disulfide array is essential for low-micromolar activity against Gram-positive S. aureus. nih.gov Peptide engineering techniques, sometimes combined with evolutionary strategies based on sequence-activity comparisons, are used to identify functionally important sites for activity improvement through methods like site-directed saturation mutagenesis. oup.com
Computational Modeling and Molecular Dynamics Simulations (e.g., Membrane Binding, Permeation)
Computational modeling and molecular dynamics (MD) simulations are extensively used to gain insights into the molecular mechanisms of this compound, particularly its interactions with bacterial membranes. MD simulations have been successful in capturing the process of peptide binding, folding, and partitioning into lipid bilayers, as well as revealing how channels form. acs.org Studies have investigated the energetic properties governing the movement of HD5 across the lipopolysaccharide (LPS) membrane, a model for the Gram-negative bacterial membrane. nih.govnih.gov These simulations indicate that the most favorable free energy is achieved when HD5 binds to the surface of the LPS membrane, driven primarily by strong interactions between arginine residues in HD5 and the charged head groups of LPS. nih.govnih.gov Constant-velocity steered molecular dynamics (SMD) simulations have also been used to simulate the permeation of dimeric HD5 into a Gram-negative LPS membrane model. researchgate.net Arginine-rich HD5 strongly interacts with the LPS surface, with arginines interacting with lipid A head groups and potentially dragging these charged moieties into the hydrophobic core, leading to water-filled pore formation. researchgate.net Specific residues like R13 and R32 appear to play a dominant role in HD5 adhesion to the Gram-negative membrane. researchgate.net MD simulations suggest that a dimeric form of HD5 can create a water-filled channel, but higher-order oligomerization is required for complete lysis of the Gram-negative bacterial membrane. nih.gov HD5 is proposed to employ a toroidal pore formation mechanism to disrupt the integrity of the LPS membrane. nih.gov The primary energy barrier for HD5 traversing the membrane is located within the hydrophobic core. nih.gov
Structural Determination Techniques (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution structure of small, disulfide-rich peptides like this compound, especially when crystallization is difficult. rsc.org NMR studies have been used to assess the solution structure and oligomerization state of the oxidized form of human defensin (B1577277) 5 (HD5ox) and its disulfide mutant peptides. rsc.orgnih.govacs.orgmit.edu The NMR solution structure of HD5ox exhibits a three-stranded β-sheet with three disulfide bonds characteristic of α-defensins. rsc.orgnih.gov These disulfide bonds are Cys3—Cys31, Cys5—Cys20, and Cys10—Cys30. nih.govacs.orgmit.edu NMR parameters, including inter-proton distances, dihedral angles, and hydrogen bonds, are converted to three-dimensional structural constraints using computational methods. rsc.org Chemical shifts are highly sensitive to peptide and protein structure and provide valuable indicators of secondary structure propensities. rsc.org NMR studies have shown that the oligomerization state of HD5ox is pH-dependent, existing as a dimer at pH 2 and a tetramer at pH 7 at sufficient concentrations. nih.govacs.orgmit.edu Exchange broadening in NMR spectra suggests that residues 19-21 contribute to the dimer interface. nih.govacs.orgmit.edu Removal of a single disulfide bond can result in a loss of peptide fold and quaternary structure. nih.govacs.org X-ray diffraction has also been used to determine the crystal structure of human defensin-5, including a Glu21Arg mutant. rcsb.orgrcsb.org
In Vitro Cellular Assays for Functional Characterization (e.g., Cell binding, Cytokine induction, Phagocytosis assays)
In vitro cellular assays are crucial for characterizing the functional properties of this compound. These assays can assess various aspects of its activity, including cell binding, cytokine induction, and effects on phagocytosis. HD5 has been shown to bind to the cell membrane of intestinal epithelial cells. researchgate.net It can also induce the secretion of the chemokine interleukin (IL)-8 from intestinal epithelial cells in a concentration- and structure-dependent manner. researchgate.netuniprot.orgphysiology.org Incubation of HD5 with tumor necrosis factor alpha can further increase IL-8 secretion synergistically, suggesting a role for HD5 in regulating the intestinal inflammatory response. researchgate.net While some studies suggest a beneficial role of defensins in macrophage interactions with intracellular pathogens by enhancing phagocytosis, promoting ROS production, and preventing phagosomal escape, the effect of HD5 on Shigella infection of macrophages has also been investigated. asm.org HD5 has been demonstrated to greatly promote the phagocytosis of Shigella by macrophages by enhancing their contact with the bacteria. asm.org This effect appears to be independent of Shigella's type 3 secretion system. asm.org
Ex Vivo Organoid and Tissue Culture Models
Ex vivo organoid and tissue culture models provide more physiologically relevant systems compared to traditional 2D cell cultures for studying host-pathogen interactions and the role of this compound. Intestinal organoids, derived from stem cells, can recapitulate the architecture and cellular heterogeneity of the small intestine, including Paneth cells that produce α-defensins like HD5. nih.govresearchtrends.netnih.govmdpi.comfrontiersin.org These models allow for direct examination of pathogen interactions with primary epithelial cells in the absence of confounding factors like immune cells or commensal microbiota. nih.gov Microinjection of organoids can mimic enteric infection, allowing researchers to investigate the impact of Paneth cell α-defensins on bacterial growth. nih.gov Studies using mouse organoids lacking functional murine α-defensins (due to deficiency in the processing enzyme MMP7) have shown decreased antimicrobial activity. nih.govresearchtrends.net Transgenic expression of human defensin 5 in these mouse organoids partially restored bacterial killing, demonstrating that organoids are responsive to host factors influencing Paneth cell function. nih.govresearchtrends.net Human colorectal tissue cultures have also been used to study the effects of HD5 on Shigella infectivity and pathology. nih.gov
In Vivo Animal Models for Investigating Functional Roles (e.g., Transgenic mice, Infection models)
In vivo animal models, particularly transgenic mice, are essential for investigating the functional roles of this compound within a complex biological system. Transgenic mouse models expressing human defensin 5 have been developed to study its role in host defense against enteric pathogens. nih.govresearchgate.netjnu.ac.in Using a 2.9-kilobase HD5 minigene, researchers have generated mice where HD5 expression is specific to Paneth cells and reflects endogenous enteric defensin gene expression and processing observed in humans. nih.govjnu.ac.in These HD5 transgenic mice have shown marked resistance to oral challenge with virulent Salmonella typhimurium, providing direct evidence for a critical in vivo role of epithelial-derived defensins in mammalian host defense. nih.govresearchgate.netjnu.ac.in Animal models have also been used to study how HD5 influences Shigella infection and pathology. nih.gov
Omics Approaches (e.g., Transcriptomics, Proteomics)
Omics approaches, such as transcriptomics and proteomics, have been instrumental in understanding the expression, regulation, and function of Defensin 5 (DEFA5) in various biological contexts. These high-throughput methodologies provide comprehensive insights into the molecular landscape related to DEFA5.
Transcriptomic studies, often employing techniques like whole-transcriptome microarray or RNA sequencing (RNA-seq), have been used to investigate the expression patterns of the DEFA5 gene. For instance, whole-transcriptome microarray and qPCR analyses have demonstrated that DEFA5 transcript levels are significantly upregulated in Crohn's colitis compared to ulcerative colitis. nih.gov This differential expression suggests a potential role for DEFA5 as a biomarker to distinguish between these inflammatory bowel diseases. nih.govnih.gov Studies in mice have also utilized bulk RNA-seq on purified Paneth cells to identify expressed Defa genes, including chimeric transcripts involving sequences from different Defa genes. frontiersin.org Up to 85% of Paneth cell RNA reads in these studies mapped to Defa genes. frontiersin.org Transcriptomic data has also been used to evaluate the expression patterns of bacterial defensin-like peptides in organisms like M. xanthus. acs.orgnih.gov
Proteomic approaches, such as Western blot and mass spectrometry, complement transcriptomic findings by providing evidence of DEFA5 protein expression and modifications. Western blot analysis has corroborated the upregulation of Human α-Defensin-5 protein levels in Crohn's colitis. nih.gov Mass spectrometry has been used to confirm the presence of defensin-like proteins. directivepublications.org In mouse studies, mass spectrometry has confirmed the presence of chimeric α-defensin peptides, which were detected as low-abundance chimeric mRNAs through RNA-seq. frontiersin.org Proteomic studies have also been applied to analyze defensin-like peptides in other organisms, such as identifying defensin-like protein 1 in Brassica napus and beta-defensin 5 in bovine colostrum using Nano-LC/MS/MS analysis. directivepublications.org Recent xylem sap proteomic studies in Brassica napus have also indicated a positive role for plant defensins in cadmium tolerance. frontiersin.org
Collectively, these omics approaches highlight the dynamic regulation of DEFA5 at both the transcript and protein levels and provide valuable data for understanding its involvement in host defense, inflammatory processes, and potentially other functions.
Table 1: Summary of Omics Approaches Applied to Defensin 5 Research
| Omics Approach | Technique(s) Used | Key Findings Related to DEFA5 | Organism Studied | Citation |
| Transcriptomics | Whole-transcriptome microarray, qPCR, RNA-seq | Upregulation of DEFA5 transcript in Crohn's colitis; identification of chimeric Defa transcripts. | Human, Mouse | nih.govfrontiersin.org |
| Proteomics | Western blot, Mass spectrometry (Nano-LC/MS/MS) | Upregulation of DEFA5 protein in Crohn's colitis; confirmation of chimeric α-defensin peptides; identification of defensin-like proteins. | Human, Mouse, Brassica napus, Bovine | nih.govfrontiersin.orgdirectivepublications.org |
Table 2: Differential DEFA5 Expression in Inflammatory Bowel Disease
| Condition | DEFA5 Transcript Level | DEFA5 Protein Level | Significance | Citation |
| Crohn's Colitis | Significantly Upregulated | Significantly Upregulated | p < 0.0001 | nih.gov |
| Ulcerative Colitis | Lower | Lower | Differentiator | nih.govnih.gov |
Note: Table 2 is based on findings indicating differential expression between Crohn's colitis and ulcerative colitis. nih.govnih.gov
Translational Research Implications and Peptide Engineering Strategies
Design Principles for Defensin5-Derived Peptidomimetics
Designing peptidomimetics based on this compound involves creating molecules that mimic the structural and functional characteristics of the native peptide while overcoming its inherent limitations, such as proteolytic instability, suboptimal activity in physiological environments, and complex synthesis. pnas.orgresearchgate.net Key design principles focus on identifying the pharmacologically active regions of HD5 and incorporating modifications that enhance desired properties.
Peptidomimetic strategies often involve incorporating unnatural amino acids or organic scaffolds to rigidify the structure, improve proteolytic stability, and modulate amphiphilicity. pnas.orgtandfonline.comupc.edu Another principle is the modification of charge and hydrophobicity, as these factors significantly influence the interaction of the peptide with bacterial membranes. Increasing the electropositive charge, for instance, has been shown to enhance antibacterial activity and membrane penetration in some HD5 derivatives. researchgate.netresearchgate.net Attaching lipid chains (lipidation) is another method used to improve stability and potentially aid delivery. tandfonline.comacs.org
Specific examples of design strategies include the substitution of residues like Glu21 with arginine to increase positive charge and enhance activity, and the replacement of Thr7 with arginine for further potentiation. researchgate.net The introduction of intramolecular disulfide bonds in truncated HD5 structures has also been shown to improve antibacterial activity by stabilizing conformation. mdpi.com
Strategies for Enhancing Activity and Stability for Research Applications
Enhancing the activity and stability of this compound and its derivatives is critical for their development as research tools and potential therapeutics. Several strategies are employed to address the limitations of the native peptide, including its susceptibility to proteolytic degradation and inhibition by physiological salt concentrations and serum components. pnas.orgresearchgate.nettandfonline.com
Chemical modifications are a primary strategy. Cyclization of peptides can increase chemical stability and reduce vulnerability to proteases. researchgate.nettandfonline.com Lipidation, as mentioned earlier, can improve stability and alter pharmacokinetic properties. tandfonline.comacs.org The design of hybrid peptides, combining elements of native defensins with synthetic mimetics, can also result in more stable molecules. tandfonline.com
Modifications aimed at overcoming the inhibitory effects of the physiological environment are also explored. Studies have shown that increasing the electropositive charge can help maintain activity in the presence of serum and physiological ionic microenvironments. pnas.orgresearchgate.net For instance, the T7R/E21R-HD5 analog exhibited potent antibacterial activity even in saline and serum solutions. researchgate.net
Nanotechnology offers another avenue for enhancing stability and delivery. Inducing self-assembly of modified HD5 peptides into nanoparticles (nanobiotics) has been shown to improve broad-spectrum bactericidal activity and stability in serum compared to the parent peptide. acs.orgresearchgate.net These nanobiotics can protect the peptide from degradation and facilitate targeted delivery. acs.org
Furthermore, structural modifications, such as altering disulfide bond connectivity or introducing pseudoproline dipeptide units during synthesis, can influence folding and improve the purity and yield of the desired peptide, indirectly contributing to enhanced stability and reproducibility for research applications. researchgate.netnih.gov
Overcoming Challenges in Recombinant Production and Modification for Research
Recombinant production of this compound and its variants presents specific challenges, partly due to its small size, cysteine-rich nature, and the requirement for precise disulfide bond formation for proper folding and activity. researchgate.net Small antimicrobial peptides can be cytotoxic to producer cells and are prone to degradation. nih.gov
Traditional recombinant expression techniques have not always been efficient for producing functional this compound. researchgate.net Strategies to overcome these difficulties include the use of fusion partners or carrier proteins that can increase the yield and stability of the recombinant peptide and reduce toxicity to the host cell. nih.gov Examples of such partners include SUMO, Trx, GST, and human serum albumin. nih.gov
Another approach is the production of multidomain antimicrobial proteins that combine functional domains based on defensins with other elements, such as aggregation-seeding domains, which can lead to the formation of stable protein nanoclusters. nih.gov These nanoclusters can be efficiently produced in recombinant bacteria and can exhibit broad-spectrum antimicrobial activity in both soluble and nanostructured formats. nih.gov
Chemical synthesis, particularly optimized solid-phase synthesis methods like Fmoc, has also been explored to produce this compound and its analogs, offering an alternative when recombinant expression is challenging. researchgate.net Modifications to synthesis protocols, such as the use of specific resins and the incorporation of pseudoproline dipeptides, can improve purity and facilitate proper oxidative folding. researchgate.net
Modification of recombinant HD5 for specific research applications, such as conjugating it to surfaces for antibiofilm activity on medical devices, requires careful chemical strategies to ensure the peptide retains its activity after immobilization. researchgate.net
Insights for Developing Novel Antimicrobial and Immunomodulatory Agents
Research into this compound provides valuable insights for the development of novel antimicrobial and immunomodulatory agents. Its broad-spectrum activity and its role in innate immunity highlight its potential as a template for new drugs to combat infectious diseases, particularly in the face of rising antibiotic resistance. oup.compnas.org
The mechanisms by which HD5 interacts with microbial membranes and potentially intracellular targets offer blueprints for designing agents with novel modes of action, which could circumvent existing resistance mechanisms. pnas.orgplos.orgnih.gov For instance, HD5's ability to disrupt bacterial membranes and interact with components like LPS and OmpA has inspired the design of peptidomimetics that target multiple bacterial components. pnas.orgnih.gov
Furthermore, the immunomodulatory functions of defensins, including their ability to chemoattract immune cells and influence cytokine secretion, suggest that this compound-derived agents could have dual roles, directly killing pathogens and enhancing the host immune response. oup.comacs.orgasm.org Understanding the complex interplay between HD5 and the host immune system, such as its paradoxical enhancement of infection by certain pathogens like Shigella through interactions with host receptors like P2Y11, is crucial for designing agents with predictable and beneficial immunomodulatory effects. asm.orgspringernature.com
Translational research on this compound also informs strategies for improving the pharmacological properties of peptide-based drugs in general. The challenges encountered and the solutions developed for enhancing stability, activity in physiological conditions, and efficient production are applicable to the design and development of other therapeutic peptides. pnas.orgresearchgate.nettandfonline.comnih.gov The exploration of peptidomimetics and nanotechnology in the context of HD5 provides a roadmap for creating more drug-like molecules from natural peptide templates. pnas.orgacs.orgresearchgate.net
Q & A
Q. How can researchers harmonize conflicting transcriptomic datasets on this compound’s immunomodulatory targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
